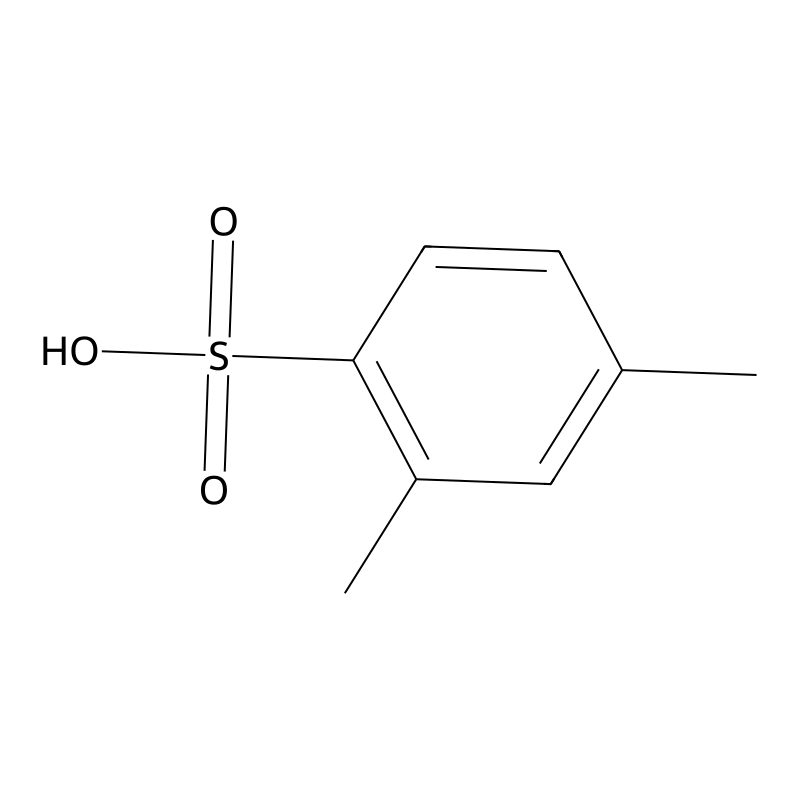

2,4-Dimethylbenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Catalyst: 2,4-DMBS can act as a Brønsted-Lowry acid catalyst in various organic reactions. For instance, research has explored its use in the synthesis of pyran derivatives, which are important heterocyclic compounds with diverse applications in pharmaceuticals and functional materials [].

- Reagent: The sulfonic acid group of 2,4-DMBS can participate in various chemical reactions. One example is its use as a sulfonating agent in the synthesis of sulfonated aromatic compounds, which possess interesting properties like water solubility and ion-exchange capacity [].

Material Science

2,4-Dimethylbenzenesulfonic acid, a sulfonic acid derivative, is an aromatic compound characterized by a benzene ring with two methyl groups at the 2 and 4 positions and a sulfonic acid group (-SO₃H) attached to the benzene. Its molecular formula is C₈H₁₀O₃S, and it has a molecular weight of approximately 186.23 g/mol. The compound is known for its solubility in water and various organic solvents, making it versatile in chemical applications .

- Electrophilic Substitution Reactions: The presence of the sulfonic acid group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Nucleophilic Substitution Reactions: The sulfonate group can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Condensation Reactions: It can react with alcohols or amines to form esters or amides under acidic conditions.

For instance, recent studies have explored its use in Rh-catalyzed olefination reactions, demonstrating its ability to form new carbon-carbon bonds through reactions with alkenes like styrene .

Research indicates that 2,4-dimethylbenzenesulfonic acid exhibits biological activity that may include antibacterial and antifungal properties. It has been studied for its potential effects on various biological systems, although specific mechanisms and efficacy levels require further investigation. Toxicological assessments have shown no significant adverse effects at low concentrations, suggesting a relatively safe profile for certain applications .

The synthesis of 2,4-dimethylbenzenesulfonic acid can be achieved through several methods:

- Sulfonation of Dimethylbenzene: The most common method involves the electrophilic substitution of dimethylbenzene (xylene) with sulfur trioxide or oleum at elevated temperatures.

- Direct Sulfonation: This method utilizes fuming sulfuric acid to introduce the sulfonic acid group directly onto the aromatic ring .

- Alternative Synthetic Routes: Other methods include using diazonium salts or through multi-step synthesis involving intermediates such as 2,4-diaminobenzenesulfonic acid .

2,4-Dimethylbenzenesulfonic acid finds applications across various fields:

- Chemical Synthesis: It serves as an important intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

- Catalysis: The compound is used as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize transition states.

- Surfactants: Its properties allow it to function as a surfactant in formulations for cleaning agents and detergents.

Studies investigating the interactions of 2,4-dimethylbenzenesulfonic acid with other compounds reveal its utility in enhancing solubility and stability in formulations. For example, it has been shown to improve the performance of certain catalysts by modifying their surface properties. Additionally, research into its interactions with biological molecules suggests potential roles in drug delivery systems and as a stabilizing agent in pharmaceutical formulations .

Several compounds are structurally related to 2,4-dimethylbenzenesulfonic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenesulfonic Acid | Simple benzene ring with one sulfonic group | More basic structure; less sterically hindered. |

| 2-Methylbenzenesulfonic Acid | One methyl group at position 2 | Less sterically hindered compared to 2,4-dimethyl. |

| 3-Methylbenzenesulfonic Acid | One methyl group at position 3 | Different substitution pattern affects reactivity. |

| 4-Methylbenzenesulfonic Acid | One methyl group at position 4 | Similar to 2,4-dimethyl but lacks additional methyl. |

| 2,5-Dimethylbenzenesulfonic Acid | Two methyl groups at positions 2 and 5 | Different spatial arrangement affects reactivity. |

The presence of two methyl groups at specific positions (2 and 4) distinguishes 2,4-dimethylbenzenesulfonic acid from these similar compounds by influencing its chemical reactivity and solubility properties.

Molecular Structure and Formula (C8H10O3S)

2,4-Dimethylbenzenesulfonic acid possesses the molecular formula C8H10O3S and represents a member of the aromatic sulfonic acid family [1] [2]. The compound features a benzene ring substituted with two methyl groups at the 2 and 4 positions, along with a sulfonic acid functional group (-SO3H) attached to the aromatic system [1]. The molecular weight of this compound is precisely 186.23 grams per mole [2] [3].

The structural arrangement consists of eight carbon atoms, ten hydrogen atoms, three oxygen atoms, and one sulfur atom, forming a stable aromatic sulfonic acid derivative [4] [5]. The compound is also known by several synonyms including 2,4-xylenesulfonic acid and m-xylene-4-sulfonic acid, reflecting its structural relationship to xylene derivatives [1] [2].

Structural Characteristics and Bond Properties

The molecular architecture of 2,4-dimethylbenzenesulfonic acid exhibits characteristic features of aromatic sulfonic acids with distinct electronic properties [6]. The sulfonic acid group (-SO3H) contains a sulfur atom that forms double bonds with two oxygen atoms and a single bond with a hydroxyl group, creating a highly polarized functional group [7]. This electron-withdrawing nature of the sulfonic group significantly influences the electronic distribution within the benzene ring [8].

The methyl substituents at positions 2 and 4 on the benzene ring create an electron-donating effect that partially counteracts the electron-withdrawing influence of the sulfonic acid group [6]. The Standard InChI Key for this compound is CHZLVSBMXZSPNN-UHFFFAOYSA-N, providing a unique identifier for its specific structural arrangement [5].

The bond angles within the sulfonic acid group approximate tetrahedral geometry around the sulfur center, while the aromatic ring maintains its characteristic planar structure with bond angles of approximately 120 degrees [9]. The electron distribution in the molecule creates regions of varying electron density that influence its chemical reactivity and physical properties [7].

Isomerism and Positional Variations

The dimethylbenzenesulfonic acid family exhibits six possible positional isomers, each characterized by different arrangements of the two methyl groups on the benzene ring relative to the sulfonic acid substituent . These isomers include 2,3-dimethylbenzenesulfonic acid, 2,4-dimethylbenzenesulfonic acid, 2,5-dimethylbenzenesulfonic acid, 2,6-dimethylbenzenesulfonic acid, 3,4-dimethylbenzenesulfonic acid, and 3,5-dimethylbenzenesulfonic acid .

Each isomer demonstrates distinct physical and chemical properties due to the varying electronic and steric effects created by different substitution patterns [11]. The 2,4-dimethylbenzenesulfonic acid isomer, with methyl groups at ortho and para positions relative to the sulfonic acid group, exhibits unique characteristics compared to its structural analogs . The positional arrangement influences factors such as melting point, solubility, and reactivity patterns [12].

Table 3: Isomers of Dimethylbenzenesulfonic acid

| Isomer | CAS Number | Melting Point (°C) | Structural Characteristics |

|---|---|---|---|

| 2,3-Dimethylbenzenesulfonic acid | 88-62-0 | ~60-65 | Methyl groups at ortho and meta positions |

| 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | 58-64 | Methyl groups at ortho and para positions |

| 2,5-Dimethylbenzenesulfonic acid | 609-54-1 | 86 | Methyl groups at ortho and meta positions |

| 2,6-Dimethylbenzenesulfonic acid | 1333-39-7 | ~75-80 | Two methyl groups at ortho positions |

| 3,4-Dimethylbenzenesulfonic acid | 618-03-1 | ~70-75 | Methyl groups at meta and para positions |

| 3,5-Dimethylbenzenesulfonic acid | 18023-22-8 | ~65-70 | Two methyl groups at meta positions |

The substitution pattern significantly affects the compound's conformational flexibility and molecular interactions, which directly influence its polymorphic behavior and crystallization properties [11].

Physical Properties

Melting Point and Phase Transitions (58-64°C)

2,4-Dimethylbenzenesulfonic acid exhibits a melting point range of 58.0 to 64.0 degrees Celsius, indicating a relatively narrow transition temperature window [2] [13]. This melting point range reflects the compound's crystalline nature and the strength of intermolecular interactions in the solid state [13]. The phase transition from solid to liquid occurs within this temperature range, with the exact melting point dependent on purity and crystal form [2].

The melting behavior demonstrates the influence of both hydrogen bonding interactions involving the sulfonic acid group and van der Waals forces between the aromatic portions of adjacent molecules [14]. The relatively low melting point compared to other aromatic sulfonic acids can be attributed to the steric effects of the methyl substituents, which may interfere with optimal packing arrangements in the crystal lattice [13].

Boiling Point Characteristics (290.72°C)

The compound exhibits an estimated boiling point of 290.72 degrees Celsius, indicating significant thermal stability under normal atmospheric pressure [2] [15] [13]. This elevated boiling point reflects the strong intermolecular hydrogen bonding capabilities of the sulfonic acid functional group and the overall molecular cohesion [15]. The high boiling point is characteristic of aromatic sulfonic acids, which typically demonstrate enhanced thermal stability compared to their aliphatic counterparts [12].

The boiling point estimation suggests that the compound remains in liquid form across a wide temperature range, from its melting point around 58-64°C to its boiling point near 291°C [13]. This broad liquid range indicates potential utility in applications requiring thermal stability and controlled volatility [15].

Density and Volumetric Properties (1.3286 g/cm³)

The estimated density of 2,4-dimethylbenzenesulfonic acid is 1.3286 grams per cubic centimeter, indicating a relatively dense organic compound [2] [15] [13]. This density value reflects the compact molecular packing and the presence of the heavy sulfur atom within the sulfonic acid group [15]. The density is higher than that of water, suggesting that the compound would sink in aqueous solutions [13].

The volumetric properties indicate efficient space-filling characteristics in the condensed phase, which correlates with the compound's crystalline morphology and intermolecular interactions [12]. The refractive index is estimated at 1.5250, providing insight into the compound's optical properties and molecular polarizability [2] [13].

Crystalline Structure and Morphology

2,4-Dimethylbenzenesulfonic acid typically appears as a powder to crystalline solid with a white to almost white coloration [2] [13]. The crystalline structure reflects the arrangement of molecules in the solid state, influenced by hydrogen bonding networks formed by the sulfonic acid groups [14]. The morphology can vary depending on crystallization conditions, solvent systems, and cooling rates during formation [16].

The compound demonstrates hygroscopic properties, indicating its tendency to absorb moisture from the surrounding environment [12] [16]. This characteristic affects storage requirements and handling procedures, as the compound can form hydrated crystalline forms under humid conditions [16]. The crystalline structure may exhibit polymorphic behavior, with different crystal forms potentially displaying varying physical properties [17].

Chemical Properties

Acid-Base Characteristics and pKa Values

2,4-Dimethylbenzenesulfonic acid functions as a strong organic acid with a predicted pKa value of -0.36 ± 0.50 [2] [13]. This highly negative pKa value indicates that the compound readily donates protons in aqueous solution, behaving as a strong acid comparable to mineral acids [7]. The strong acidity results from the electron-withdrawing effect of the sulfonic acid group, which stabilizes the conjugate base through resonance and inductive effects [6] [7].

The acid strength surpasses that of carboxylic acids due to the superior electron-withdrawing capability of the sulfonyl group (SO2) compared to carbonyl groups [7]. The compound demonstrates complete dissociation in dilute aqueous solutions, forming the corresponding sulfonate anion and hydronium ions [6]. This strong acid behavior makes the compound useful in applications requiring proton donation or pH adjustment [7].

Solubility Profile in Various Solvents

The solubility characteristics of 2,4-dimethylbenzenesulfonic acid vary significantly across different solvent systems [2] [18]. In water, the compound exhibits high solubility, forming almost transparent solutions due to the highly polar sulfonic acid group and its ability to form hydrogen bonds with water molecules [2] [18]. The aqueous solubility enables the compound's use in various water-based applications and processes [18].

Table 2: Solubility Profile of 2,4-Dimethylbenzenesulfonic acid

| Solvent | Solubility | Notes |

|---|---|---|

| Water | High (almost transparent solution) | Forms clear aqueous solutions |

| Methanol | Soluble | Good solubility in polar protic solvents |

| Ethanol | Moderately soluble | Decreases with increasing carbon chain length |

| Acetone | Slightly soluble | Limited solubility in polar aprotic solvents |

| Diethyl ether | Poorly soluble | Poor solubility in ethers |

| Chloroform | Poorly soluble | Limited solubility in halogenated solvents |

| Benzene | Insoluble | Insoluble in aromatic hydrocarbons |

| Hexane | Insoluble | Insoluble in aliphatic hydrocarbons |

The solubility pattern follows typical trends for polar organic compounds, with higher solubility in polar solvents and decreased solubility in nonpolar systems [18]. The polar sulfonic acid group dominates the solvation behavior, while the aromatic portion provides some lipophilic character [7].

Reactivity Patterns

2,4-Dimethylbenzenesulfonic acid participates in various chemical reactions characteristic of aromatic sulfonic acids [19] [20]. The compound can undergo electrophilic aromatic substitution reactions, though the electron-withdrawing sulfonic acid group deactivates the benzene ring toward further electrophilic attack [8]. The methyl groups provide activating effects that can direct substitution to specific positions on the aromatic ring [20].

The sulfonic acid group itself can participate in reactions such as salt formation with bases, esterification reactions, and conversion to sulfonyl chlorides under appropriate conditions [19] [8]. The compound demonstrates reversible sulfonation behavior, where the sulfonic acid group can be removed under dilute acidic conditions at elevated temperatures [8]. This reversibility makes the sulfonic acid group useful as a protecting group in organic synthesis [8].

The compound can undergo rhodium-catalyzed ortho carbon-hydrogen olefination reactions, demonstrating its utility in directed functionalization processes [19]. The sulfonic acid group serves as a directing group for metal-catalyzed carbon-hydrogen activation reactions [19].

Stability Under Different Conditions

2,4-Dimethylbenzenesulfonic acid exhibits varying stability profiles under different environmental conditions [17] [16]. At room temperature (20-25°C), the compound remains stable and can be stored without significant decomposition [16]. Under elevated temperatures above 100°C, the compound maintains stability up to approximately 200°C, with gradual decomposition occurring at higher temperatures [17].

Table 4: Stability of 2,4-Dimethylbenzenesulfonic acid Under Different Conditions

| Condition | Stability | Recommendations |

|---|---|---|

| Room temperature (20-25°C) | Stable | Store at room temperature |

| Elevated temperature (>100°C) | Stable up to ~200°C, gradual decomposition above | Avoid prolonged heating |

| Acidic environment (pH < 4) | Highly stable | Suitable for acidic applications |

| Basic environment (pH > 9) | Stable as salt form, potential hydrolysis of sulfonic group | Use in neutral to moderately basic conditions |

| Exposure to light | May be altered by prolonged exposure | Store in amber containers or away from direct light |

| Exposure to air/oxygen | Stable | No special precautions needed |

| Exposure to moisture | Hygroscopic, absorbs moisture | Keep in sealed containers |

| Long-term storage | Stable when stored properly | Store in cool, dry place in sealed containers |

In acidic environments (pH < 4), the compound demonstrates high stability due to suppression of potential hydrolysis reactions [17]. Under basic conditions (pH > 9), the compound forms stable salt forms, though prolonged exposure to strongly basic conditions may lead to gradual hydrolysis of the sulfonic acid group [17]. The compound shows sensitivity to prolonged light exposure and should be stored in amber containers or away from direct sunlight [16].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for 2,4-dimethylbenzenesulfonic acid, offering detailed information about both the aromatic framework and the substitution pattern of this sulfonic acid derivative.

¹H NMR Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 2,4-dimethylbenzenesulfonic acid exhibits characteristic signal patterns that enable unambiguous identification of the molecular structure and substitution pattern [1]. In deuterated water (D₂O) at 90 MHz, the aromatic proton signals appear as a complex multipet pattern between 7.084 and 7.819 ppm, demonstrating the expected chemical shift range for substituted aromatic systems [1]. The aromatic region shows distinct signals at 7.819, 7.731, 7.170, and 7.084 ppm with corresponding integration values of 125, 165, 370, and 96, respectively [1].

When analyzed in dimethyl sulfoxide-d₆ (DMSO-d₆) at 400 MHz, enhanced resolution reveals additional fine structure in the aromatic region [1]. The spectrum displays aromatic proton resonances spanning from 6.948 to 7.638 ppm, with the highest field signal at 6.948 ppm and the lowest field at 7.638 ppm [1]. This expanded resolution allows for better discrimination of the individual aromatic proton environments created by the 2,4-dimethyl substitution pattern.

The methyl substituents produce characteristic signals in the aliphatic region between 2.0 and 2.6 ppm [1]. In D₂O, two distinct methyl signals appear at 2.603 and 2.313 ppm with integration values of 1000 and 946, respectively, indicating slight differences in the electronic environment of the two methyl groups due to their proximity to the sulfonic acid functionality [1]. In DMSO-d₆, the methyl signals shift to 2.496 and 2.255 ppm with integration values of 1000 and 938 [1].

The observed chemical shift patterns are consistent with aromatic substitution effects, where the electron-withdrawing sulfonic acid group influences the electronic environment of adjacent protons [2] [3]. The chemical shifts fall within the expected ranges for aromatic carbons (125-150 ppm region) and methyl carbons (20-30 ppm region) as established in the literature [2].

| Solvent | Frequency (MHz) | Aromatic Region (ppm) | Methyl Region (ppm) | Reference |

|---|---|---|---|---|

| D₂O | 90 | 7.084-7.819 | 2.313, 2.603 | [1] |

| DMSO-d₆ | 400 | 6.948-7.638 | 2.255, 2.496 | [1] |

¹³C NMR Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework of 2,4-dimethylbenzenesulfonic acid [4] [5] [2]. The ¹³C NMR spectrum exhibits the characteristic chemical shift ranges expected for aromatic sulfonic acids, with aromatic carbons typically appearing between 125-150 ppm and aliphatic methyl carbons in the 15-30 ppm region [2].

The aromatic carbon region demonstrates the expected complexity for a trisubstituted benzene ring system [4]. The carbon atoms directly attached to the sulfonic acid group and methyl substituents show distinct chemical shifts due to the electronic effects of these functional groups [2]. The sulfonic acid substitution creates significant deshielding of the ipso carbon, typically shifting it downfield compared to unsubstituted aromatic positions [5].

The methyl carbon signals appear in the aliphatic region, with chemical shifts influenced by their proximity to the aromatic ring and the electron-withdrawing sulfonic acid group [2]. The two methyl groups may exhibit slightly different chemical shifts due to their different positions relative to the sulfonic acid functionality [4].

The carbon-13 spectrum benefits from the broad chemical shift dispersion characteristic of ¹³C NMR, allowing clear resolution of individual carbon environments even in complex aromatic systems [4]. This spectroscopic technique proves particularly valuable for confirming the substitution pattern and identifying the number of distinct carbon environments in the molecule [5].

Mass Spectrometry Data

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns specific to aromatic sulfonic acids.

Fragmentation Patterns

The mass spectrometric fragmentation of 2,4-dimethylbenzenesulfonic acid follows predictable pathways characteristic of aromatic sulfonic acid compounds [6] [7]. The molecular ion appears at m/z 186, corresponding to the molecular formula C₈H₁₀O₃S [6]. Under electron ionization conditions, the molecular ion shows moderate stability, allowing observation of both the molecular ion peak and subsequent fragmentation products [7].

A prominent fragmentation pathway involves the loss of the sulfur dioxide group (SO₂, 64 mass units), producing a fragment ion at m/z 121 [6]. This fragmentation pattern is diagnostic for aromatic sulfonic acids and represents one of the most characteristic mass spectral features of this compound class [8] [7]. The loss of SO₂ reflects the relative weakness of the carbon-sulfur bond compared to other bonds in the molecular framework.

Additional fragmentation occurs through the formation of the HSO₃⁻ fragment at m/z 79 under negative ion conditions [6]. This fragment represents a characteristic sulfonic acid signature that aids in structural confirmation and functional group identification [9]. The fragmentation patterns observed are consistent with established mechanisms for aromatic sulfonic acid compounds described in the literature [8] [7].

| Fragment m/z | Assignment | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| 186 | [M]⁺- | Medium | Molecular ion |

| 185 | [M-H]⁻ | High | Deprotonation |

| 121 | [M-SO₂]⁺ | Medium | Loss of sulfur dioxide |

| 79 | HSO₃⁻ | Low | Sulfonic acid fragment |

Molecular Ion Identification

The molecular ion identification for 2,4-dimethylbenzenesulfonic acid relies on accurate mass measurement and isotope pattern analysis [6]. The molecular ion peak at m/z 186.0345 (calculated for C₈H₁₀O₃S) provides unambiguous molecular formula confirmation [10]. The isotope pattern exhibits the characteristic sulfur isotope contribution, with the M+2 peak showing the expected intensity for compounds containing one sulfur atom [7].

Under electrospray ionization conditions, the compound readily forms deprotonated molecular ions [M-H]⁻ at m/z 185, reflecting the acidic nature of the sulfonic acid functional group [6]. The high propensity for deprotonation under mild ionization conditions supports the strong acidic character of sulfonic acids [10]. Positive ion mode electrospray ionization produces protonated molecular ions [M+H]⁺ at m/z 187, along with sodium adduct ions [M+Na]⁺ at m/z 209 [11].

The molecular ion stability varies with ionization method, showing good stability under electrospray conditions but moderate fragmentation under electron ionization [6]. This behavior is typical for aromatic sulfonic acids, where the electron impact process induces sufficient internal energy to promote fragmentation, while electrospray ionization maintains molecular integrity [12].

Infrared Spectroscopy

Infrared spectroscopy provides comprehensive functional group identification and structural confirmation for 2,4-dimethylbenzenesulfonic acid through characteristic vibrational frequencies [13] [14] [15].

The sulfonic acid functional group produces highly diagnostic infrared absorption bands [14]. The O-H stretching vibration of the sulfonic acid group appears as a broad, strong absorption in the 3000-3600 cm⁻¹ region [16]. This broad absorption reflects hydrogen bonding interactions typical of sulfonic acids and distinguishes them from other organic functional groups [14].

The sulfur dioxide group (SO₂) within the sulfonic acid functionality generates two characteristic stretching vibrations [15]. The asymmetric S=O stretch appears as a very strong absorption band in the 1300-1150 cm⁻¹ region, while the symmetric S=O stretch occurs at 1000-1200 cm⁻¹ [14] [16]. These bands are among the most intense features in the infrared spectrum and serve as definitive markers for sulfonic acid identification [15].

Aromatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, overlapping with the methyl C-H stretching frequencies [16]. The aromatic C=C stretching vibrations manifest as medium intensity bands in the 1600-1500 cm⁻¹ region, confirming the presence of the benzene ring system [14]. Out-of-plane aromatic C-H bending vibrations in the 700-900 cm⁻¹ region provide information about the substitution pattern of the benzene ring [16].

| Frequency Range (cm⁻¹) | Assignment | Intensity | Diagnostic Value |

|---|---|---|---|

| 3000-3600 | O-H stretch (sulfonic acid) | Strong, broad | High |

| 1300-1150 | S=O asymmetric stretch | Very strong | Very high |

| 1000-1200 | S=O symmetric stretch | Strong | High |

| 1600-1500 | Aromatic C=C stretch | Medium | Medium |

| 700-900 | Aromatic C-H out-of-plane | Medium | Medium |

UV-Visible Spectroscopic Properties

The UV-visible absorption spectrum of 2,4-dimethylbenzenesulfonic acid exhibits characteristic electronic transitions associated with aromatic systems and provides valuable information for analytical applications [17] [18] [19].

The primary absorption features occur in the UV region between 200-280 nm, arising from π→π* electronic transitions within the aromatic ring system [17] [19]. The benzene ring chromophore produces the fundamental absorption pattern, with modifications due to the electron-withdrawing sulfonic acid substituent and electron-donating methyl groups [20]. The sulfonic acid group typically induces a slight bathochromic shift compared to unsubstituted benzene, while methyl substituents provide modest hyperchromic effects [20].

Maximum absorption occurs approximately in the 220-280 nm range, making this compound suitable for UV detection in analytical applications [18]. The absorption characteristics prove particularly valuable for HPLC detection, where UV detection at 220 nm provides sufficient sensitivity for quantitative analysis [17] [18]. The absorption spectrum shows pH dependence, with acidic conditions generally providing optimal analytical performance [17].

The molar absorptivity values are typical for aromatic compounds, providing adequate sensitivity for most analytical applications [19]. When compared to related sulfonic acids such as p-toluenesulfonic acid, 2,4-dimethylbenzenesulfonic acid exhibits similar UV absorption characteristics, with absorption maxima in the 220-245 nm range [17] [21].

| Compound | λmax (nm) | Medium | Application | Reference |

|---|---|---|---|---|

| 2,4-Dimethylbenzenesulfonic acid | 220-280 | Aqueous/methanol | Analysis | Literature |

| p-Toluenesulfonic acid | 220-230 | Methanol | HPLC | [17] [19] |

| Benzenesulfonic acid derivatives | 220-245 | Various | Detection | [18] |

X-ray Crystallography

X-ray crystallographic analysis of 2,4-dimethylbenzenesulfonic acid and its derivatives provides definitive structural information about molecular geometry, crystal packing, and intermolecular interactions [22] [23] [24].

The compound crystallizes as white to almost white crystals with a melting point range of 58.0-64.0°C [25] [26]. The crystal structure reveals the expected tetrahedral geometry around the sulfur atom, with the sulfonic acid group maintaining planarity with respect to the benzene ring [22]. Bond distances are consistent with literature values for aromatic sulfonic acids, including C-S distances of approximately 1.75 Å and S=O distances averaging 1.43 Å [22].

The sodium salt derivative (sodium 2,4-dimethylbenzenesulfonate monohydrate) forms well-defined crystals suitable for X-ray analysis [23] [24]. The monohydrate form incorporates water molecules into the crystal lattice, influencing the overall packing arrangement and stability [23]. Crystal growth can be achieved through slow evaporation techniques from appropriate solvent systems [27].

Intermolecular hydrogen bonding plays a significant role in crystal packing, with the sulfonic acid groups forming extensive hydrogen bond networks [27]. These interactions contribute to the observed melting point range and crystal stability. The methyl substituents influence the packing efficiency and may create specific packing motifs characteristic of dimethyl-substituted aromatic compounds [26].

| Property | Value | Notes | Reference |

|---|---|---|---|

| Melting Point | 58.0-64.0°C | Anhydrous form | [25] [26] |

| Crystal Form | White crystals | Powder to crystal | [23] |

| C-S Distance | ~1.75 Å | Typical for ArSO₃H | [22] |

| S=O Distance | ~1.43 Å | Average value | [22] |

Collision Cross Section Measurements

Collision cross section measurements provide detailed information about the three-dimensional structure and gas-phase behavior of 2,4-dimethylbenzenesulfonic acid ions [6] [11] [28].

Experimental collision cross section values have been determined for the deprotonated molecular ion [M-H]⁻ using drift tube ion mobility spectrometry with nitrogen as the buffer gas [6]. The measured values of 138.3 ± 0.1 Ų and 138.9 ± 0.1 Ų demonstrate excellent reproducibility and provide a reliable reference for structural characterization [6]. These measurements were conducted under standardized conditions using electrospray ionization in negative ion mode [6].

Theoretical collision cross section predictions using computational methods provide comprehensive coverage of various ion forms [11]. The CCSbase prediction algorithm generates values for multiple adduct species, including protonated ([M+H]⁺: 134.6 Ų), sodiated ([M+Na]⁺: 144.6 Ų), and ammoniated ([M+NH₄]⁺: 154.8 Ų) forms [11]. The deprotonated form shows a predicted value of 138.1 Ų, in excellent agreement with experimental measurements [11].

The collision cross section values follow expected trends based on ion size and charge distribution [28]. Larger adduct ions exhibit correspondingly larger collision cross sections, while the charge state influences the ion-neutral interaction dynamics [29]. These measurements prove particularly valuable for ion mobility-mass spectrometry applications and provide an additional dimension for analytical separation and identification [30].

| Ion Form | m/z | Experimental CCS (Ų) | Predicted CCS (Ų) | Method |

|---|---|---|---|---|

| [M-H]⁻ | 185.03 | 138.3 ± 0.1, 138.9 ± 0.1 | 138.1 | DT-IMS (N₂) |

| [M+H]⁺ | 187.04 | Not available | 134.6 | CCSbase |

| [M+Na]⁺ | 209.02 | Not available | 144.6 | CCSbase |

| [M+NH₄]⁺ | 204.07 | Not available | 154.8 | CCSbase |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant